AZA1
Overview
Description
AZA1, also known as Azaspiracid-1, is a polyether marine toxin produced by the dinoflagellate Azadinium spinosum. It was first identified following an outbreak of shellfish poisoning in the Netherlands in 1995. This compound is known for its potent cytotoxicity and has been associated with severe gastrointestinal symptoms in humans, such as nausea, vomiting, and diarrhea .
Preparation Methods
The preparation of AZA1 involves the extraction and purification from marine dinoflagellates. One method involves culturing Azadinium spinosum in photobioreactors, followed by harvesting the algae using tangential flow filtration or continuous centrifugation. The toxins are then extracted using solid-phase extraction procedures and purified through a series of steps to achieve high purity .
In a laboratory setting, isotopically labelled this compound can be prepared by reacting the compound with H₂¹⁸O under acidic conditions. This method allows for the incorporation of oxygen-18 into the molecule, which is useful for accurate quantitation using liquid chromatography-mass spectrometry .
Chemical Reactions Analysis
AZA1 undergoes various chemical reactions, including oxidation and reduction. The compound is known to be highly reactive under acidic conditions, which can lead to isomerization and incorporation of isotopic labels. Common reagents used in these reactions include H₂¹⁸O and ammonium hydroxide .
Scientific Research Applications
AZA1 has several scientific research applications, particularly in the fields of toxicology and marine biology. It is used to study the mechanisms of shellfish poisoning and to develop methods for detecting and quantifying marine toxins in seafood. This compound is also employed in toxicological studies to understand its effects on various cell lines and to investigate its potential as a therapeutic agent .
Mechanism of Action
AZA1 exerts its effects by inhibiting hERG voltage-gated potassium channels, which are crucial for maintaining the electrical activity of cells. This inhibition disrupts cellular ion balance, leading to cytotoxicity and apoptosis. The compound also affects other molecular targets and pathways, including the induction of caspase activity and the release of cytochrome c, which are involved in the apoptotic process .
Comparison with Similar Compounds
AZA1 is part of a larger group of toxins known as azaspiracids, which includes over 30 analogues such as AZA2 and AZA3. These compounds share similar structures and toxicological profiles but differ in their potency and specific effects. Compared to other marine toxins like okadaic acid and pectenotoxin-2, this compound is more cytotoxic and has a unique mechanism of action involving the inhibition of potassium channels .
References
Properties
IUPAC Name |
2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHWWKOIJCMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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